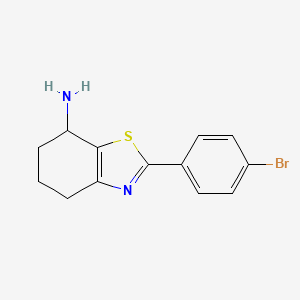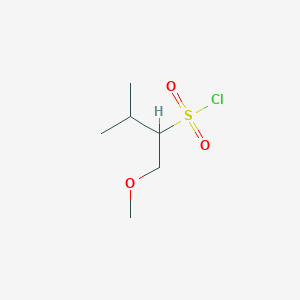
1-Methoxy-3-methylbutane-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-3-methylbutane-2-sulfonyl chloride is an organic compound with the molecular formula C6H13ClO3S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) attached to a chlorine atom. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
The synthesis of 1-Methoxy-3-methylbutane-2-sulfonyl chloride typically involves the reaction of 1-Methoxy-3-methylbutane-2-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under controlled conditions to ensure the formation of the sulfonyl chloride derivative. The general reaction is as follows:
1-Methoxy-3-methylbutane-2-sulfonic acid+SOCl2→1-Methoxy-3-methylbutane-2-sulfonyl chloride+SO2+HCl
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1-Methoxy-3-methylbutane-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters, respectively.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The sulfonyl chloride group can be reduced to a sulfinyl or sulfhydryl group under specific conditions.
Common reagents used in these reactions include amines, alcohols, and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction and reagents used.
Aplicaciones Científicas De Investigación
1-Methoxy-3-methylbutane-2-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, by introducing sulfonyl groups.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Methoxy-3-methylbutane-2-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The chlorine atom is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical reactions, such as substitution and hydrolysis. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
1-Methoxy-3-methylbutane-2-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
Methanesulfonyl chloride (CH3SO2Cl): A simpler sulfonyl chloride used in similar reactions.
Benzenesulfonyl chloride (C6H5SO2Cl): An aromatic sulfonyl chloride with different reactivity due to the presence of the benzene ring.
2-Methoxy-3-methylbutane-1-sulfonyl chloride: A structural isomer with the sulfonyl chloride group at a different position.
The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for particular applications in organic synthesis and research.
Propiedades
Fórmula molecular |
C6H13ClO3S |
|---|---|
Peso molecular |
200.68 g/mol |
Nombre IUPAC |
1-methoxy-3-methylbutane-2-sulfonyl chloride |
InChI |
InChI=1S/C6H13ClO3S/c1-5(2)6(4-10-3)11(7,8)9/h5-6H,4H2,1-3H3 |
Clave InChI |
CZGXYHKKIDHXJI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(COC)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[4-(Trifluoromethyl)phenyl]imino}-1lambda6-thiolan-1-one](/img/structure/B13187584.png)

![N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide](/img/structure/B13187599.png)
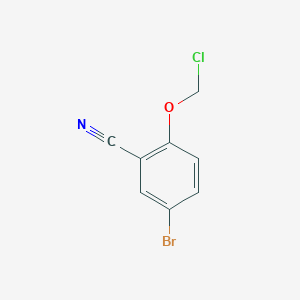
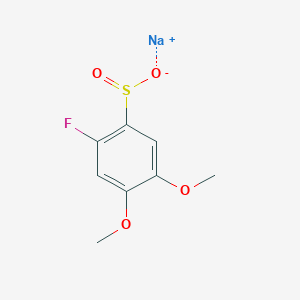
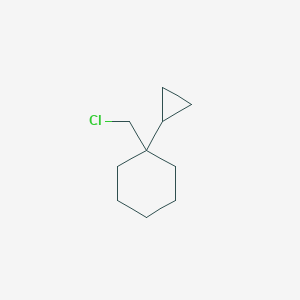


![{3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine dihydrochloride](/img/structure/B13187629.png)
![Bicyclo[6.1.0]nonane-4-carboxylic acid](/img/structure/B13187632.png)
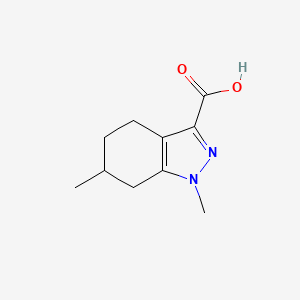
![1-Benzyl-4-[(2,2-dimethylcyclopropyl)methyl]-1,4-diazepane](/img/structure/B13187639.png)
